molecular formula C3HCl2F5 B039136 1,1-Dichloro-1,2,3,3,3-pentafluoropropane CAS No. 111512-56-2

1,1-Dichloro-1,2,3,3,3-pentafluoropropane

Cat. No.: B039136
CAS No.: 111512-56-2
M. Wt: 202.93 g/mol
InChI Key: YERASKROMPMIBM-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,2,3,3,3-pentafluoropropane is a colorless, odorless liquid that is nonflammable. It is a fluorinated organic compound with the chemical formula C3HCl2F5. This compound is slightly soluble in water and is known for its chemical inertness in many situations .

Scientific Research Applications

Safety and Hazards

1,1-Dichloro-1,2,3,3,3-pentafluoropropane is nonflammable . Inhalation of the material may be harmful, and contact may cause burns to skin and eyes . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

As of 2015, with the phase-out of hydrochlorofluorocarbons, HCFC-225 is included in this phase-out, and applications where it was used must now be fulfilled by non-ozone-depleting substances .

Preparation Methods

1,1-Dichloro-1,2,3,3,3-pentafluoropropane can be synthesized through various methods. One common industrial production method involves the reaction of dichlorofluoromethane with tetrafluoroethylene . This reaction typically requires specific conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1,1-Dichloro-1,2,3,3,3-pentafluoropropane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals. It also undergoes oxidation with strong oxidizing agents and can react under extreme temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1,1-Dichloro-1,2,3,3,3-pentafluoropropane exerts its effects is primarily through its chemical inertness. It does not readily react with other substances under normal conditions, which makes it useful as a solvent and cleaning agent in various industrial applications .

Comparison with Similar Compounds

1,1-Dichloro-1,2,3,3,3-pentafluoropropane can be compared to similar compounds such as 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Both compounds are fluorinated organic compounds with similar chemical properties, but they differ in their specific molecular structures and reactivity. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane is also used as a cleaning agent in the aerospace and electronics industries .

Properties

IUPAC Name

1,1-dichloro-1,2,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5/c4-2(5,7)1(6)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERASKROMPMIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5
Record name 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID0042032
Record name 1,1-Dichloro-1,2,3,3,3-pentafluoropropane
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Molecular Weight

202.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

1,1-dichloro-1,2,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable.
Record name 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE
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CAS No.

111512-56-2
Record name 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE
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Record name 1,1-Dichloro-1,2,3,3,3-pentafluoropropane
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Record name 1,1-Dichloropentafluoropropane
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Record name 1,1-Dichloro-1,2,3,3,3-pentafluoropropane
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Record name 1,1-DICHLOROPENTAFLUOROPROPANE
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Synthesis routes and methods

Procedure details

Until HCFC-225eb becomes available in commercial quantities, HCFC-225eb may be prepared by a standard and well-known organic synthesis technique. For example, 1,1-dichloro-1,2,3,3,3-pentafluoropropane may be prepared by reacting trifluoroethylene with dichlorodifluoromethane to produce 1,3-dichloro-1,1,2,3,3-pentafluoropropane and 1,1-dichloro-1,2,3,3,3-pentafluoropropane. The 1,1-dichloro-1,2,3,3,3-pentafluoropropane is separated from its isomer using fractional distillation and/or preparative gas chromatography. Alternatively, 225eb may be prepared by a synthesis disclosed by O. Paleta et al., Bull. Soc. Chim. Fr., (6) 920-4 (1986). The 1,1-dichloro-1,2,3,3,3-pentafluoropropane can be separated from its two isomers using fractional distillation and/or preparative gas chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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